2-(4-Butoxyphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide
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Overview
Description
2-(4-Butoxyphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring both butoxy and methoxy substituents, may contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide typically involves the reaction of 2-(4-butoxyphenoxy)acetic acid hydrazide with 4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Butoxyphenoxy)acetic acid hydrazide
- 4-Methoxybenzaldehyde hydrazone
- Other substituted hydrazides
Comparison
Compared to similar compounds, 2-(4-Butoxyphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide may exhibit unique properties due to the presence of both butoxy and methoxy groups. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other hydrazides.
Properties
CAS No. |
302909-46-2 |
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Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(4-butoxyphenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H24N2O4/c1-3-4-13-25-18-9-11-19(12-10-18)26-15-20(23)22-21-14-16-5-7-17(24-2)8-6-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,23)/b21-14+ |
InChI Key |
UIPVZIBEJZSGAP-KGENOOAVSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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